molecular formula C10H9N3O B2435175 2-[(Pyridin-2-yl)methoxy]pyrimidine CAS No. 2197885-00-8

2-[(Pyridin-2-yl)methoxy]pyrimidine

Cat. No.: B2435175
CAS No.: 2197885-00-8
M. Wt: 187.202
InChI Key: DMLAAJQBNPDEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyridin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties allows for a wide range of biological interactions, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)methoxy]pyrimidine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrimidine compound under basic conditions. For example, the reaction of 2-chloropyrimidine with 2-hydroxymethylpyridine in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases like potassium carbonate, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[(Pyridin-2-yl)methoxy]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.

    2-(Pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyrimidine ring, leading to different pharmacological properties.

    2-(Pyridin-2-yl)benzimidazole: Features a benzimidazole ring, which can influence its interaction with biological targets.

Uniqueness

2-[(Pyridin-2-yl)methoxy]pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, as well as the methoxy group. This combination of structural features allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAAJQBNPDEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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